

Early Studies on the Biological Activity of Adenosine Dialdehyde: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

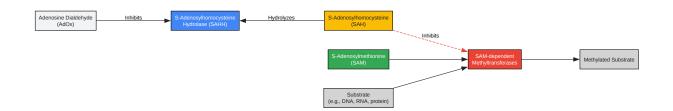
Introduction

Adenosine dialdehyde (AdOx), a periodate oxidation product of adenosine, emerged in early studies as a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase. This enzyme plays a crucial role in cellular methylation reactions by hydrolyzing SAH, a product and potent inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. The inhibition of SAH hydrolase by adenosine dialdehyde leads to the intracellular accumulation of SAH, which in turn broadly inhibits cellular methylation processes. This fundamental mechanism of action underpins the diverse biological activities of adenosine dialdehyde, including its antiviral, antitumor, and cytotoxic effects, which were the focus of intensive investigation in early research. This technical guide provides an in-depth overview of these foundational studies, detailing the quantitative data, experimental methodologies, and the elucidated mechanism of action.

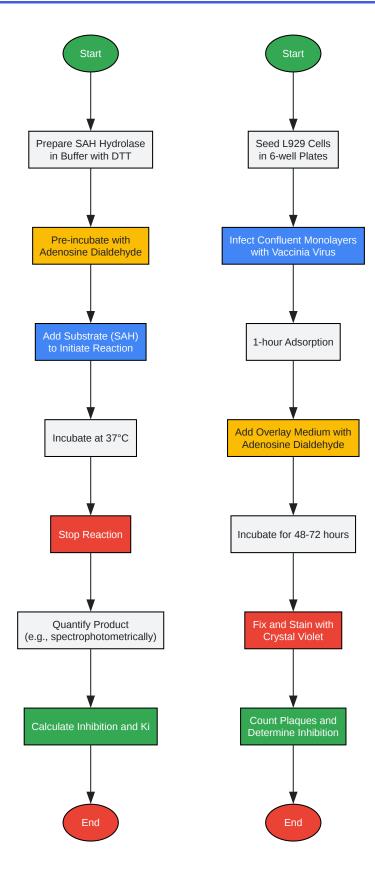
Core Mechanism of Action

Adenosine dialdehyde acts as a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase. [1] This inhibition is time-dependent and leads to the intracellular accumulation of SAH. SAH is a competitive inhibitor of most S-adenosylmethionine (SAM)-dependent methyltransferases. Consequently, the elevation of intracellular SAH levels results in a broad-spectrum inhibition of methylation reactions essential for various cellular processes, including the methylation of nucleic acids, proteins, and lipids.[1][2]









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References

- 1. Adenosine N1-oxide inhibits vaccinia virus replication by blocking translation of viral early mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of S-adenosylhomocysteine hydrolase decreases cell mobility and cell proliferation through cell cycle arrest PMC [pmc.ncbi.nlm.nih.gov]
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